2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms and a phenoxy group attached to a benzene ring, along with an oxo-lambda~4~-sulfanylidene amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene typically involves the reaction of 2,4-dichlorophenol with 4-aminophenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of oxidizing agents to introduce the oxo-lambda~4~-sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Quality control measures are implemented to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The oxo-lambda~4~-sulfanylidene group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the phenoxy and oxo-lambda~4~-sulfanylidene groups.
4-Aminophenol: Contains the amino and phenol groups but lacks the dichloro substitution and oxo-lambda~4~-sulfanylidene group.
2,4-Dichloroanisole: Similar in having dichloro substitution but differs in the presence of a methoxy group instead of the phenoxy and oxo-lambda~4~-sulfanylidene groups.
Uniqueness
2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61344-09-0 |
---|---|
Molecular Formula |
C12H7Cl2NO2S |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2,4-dichloro-1-[4-(sulfinylamino)phenoxy]benzene |
InChI |
InChI=1S/C12H7Cl2NO2S/c13-8-1-6-12(11(14)7-8)17-10-4-2-9(3-5-10)15-18-16/h1-7H |
InChI Key |
IUSDQUZQAYHNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=S=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.